Pyridyl Nitrogen Position and CDK4 Potency
The 4-pyridyl substitution pattern is a critical determinant of CDK4 binding potency. The 7-hydroxy-naphthyl analog bearing a pyridin-4-yl urea (BDBM6648, the direct hydroxylated analog of the target compound) shows an IC₅₀ of 110,000 nM for CDK4 [1]. In contrast, the pyridin-2-yl isomer (BDBM6654) achieves an IC₅₀ of 7,600 nM [2]—an approximately 14.5-fold improvement. This demonstrates that the 4-pyridyl configuration present in the target compound represents a distinct starting point for SAR exploration relative to 2-pyridyl and 3-pyridyl analogs.
| Evidence Dimension | CDK4/G1/S-specific cyclin-D1 [L188C] inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Closest hydroxylated analog (BDBM6648, 4-pyridyl isomer): IC₅₀ = 1.10 × 10⁵ nM (110 μM) |
| Comparator Or Baseline | BDBM6654 (2-pyridyl isomer): IC₅₀ = 7.60 × 10³ nM (7.6 μM) |
| Quantified Difference | ~14.5-fold difference in IC₅₀ between 4-pyridyl and 2-pyridyl isomers |
| Conditions | In vitro kinase assay using synthetic peptides and purified CDK4/cyclin-D1 [L188C] enzymes; 30 °C; 45 min incubation; 50 μM ATP |
Why This Matters
Researchers procuring a naphthyl-pyridyl urea scaffold for CDK4 inhibitor development must specify the pyridyl substitution position, as the 4-pyridyl vs. 2-pyridyl isomer difference yields over an order of magnitude potency variation.
- [1] BindingDB. BDBM6648: 3-(7-hydroxynaphthalen-1-yl)-1-pyridin-4-ylurea. IC₅₀ = 1.10 × 10⁵ nM against CDK4/G1/S-specific cyclin-D1 [L188C] (Human). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=6648 View Source
- [2] BindingDB. BDBM6654: 3-(7-hydroxynaphthalen-1-yl)-1-pyridin-2-ylurea. IC₅₀ = 7.60 × 10³ nM against CDK4. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=6654 View Source
